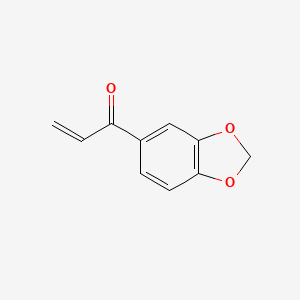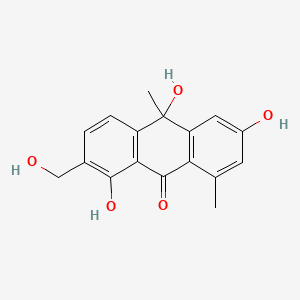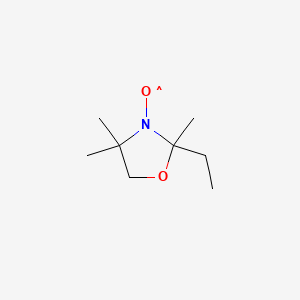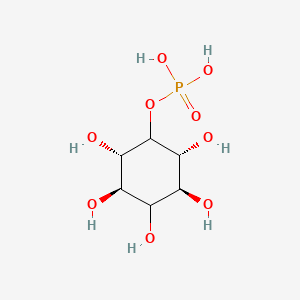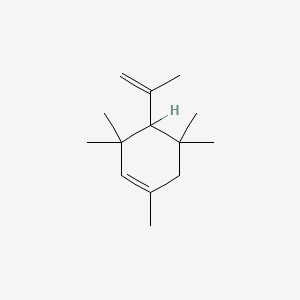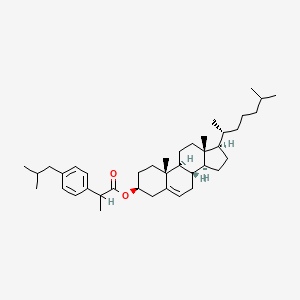
1-chloro-1,2,2-trifluoroethene;ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of ethene, chlorotrifluoro-, polymer with ethene involves the copolymerization of ethene and chlorotrifluoroethylene. This process can be carried out using various methods:
Aqueous Suspension Techniques: This method involves the polymerization of ethene and chlorotrifluoroethylene in an aqueous medium.
Low-Temperature Polymerization: Initiated by oxygen-activated triethylboron in dichlorotetrafluoroethane.
Radiation-Induced Polymerization: This method uses radiation to initiate the polymerization process.
Analyse Des Réactions Chimiques
1-chloro-1,2,2-trifluoroethene;ethene undergoes several types of chemical reactions:
Oxidation: The polymer can undergo oxidation reactions, although it is generally resistant to oxidative degradation due to its fluorinated structure.
Substitution: The polymer can undergo substitution reactions, particularly with nucleophiles, due to the presence of chlorine atoms.
Thermal Decomposition: At elevated temperatures, the polymer can decompose, releasing hydrogen chloride and other fluorinated compounds.
Applications De Recherche Scientifique
1-chloro-1,2,2-trifluoroethene;ethene has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which ethene, chlorotrifluoro-, polymer with ethene exerts its effects is primarily through its chemical and physical properties. The polymer’s fluorinated structure provides excellent chemical resistance and thermal stability, making it suitable for use in harsh chemical environments . The polymer’s molecular targets include various chemical reagents and solvents, which it resists due to its inert nature .
Comparaison Avec Des Composés Similaires
1-chloro-1,2,2-trifluoroethene;ethene can be compared with other similar fluoropolymers:
Polytetrafluoroethylene (PTFE): Known for its non-stick properties and high chemical resistance, but it is not melt-processable like ethene, chlorotrifluoro-, polymer with ethene.
Polyvinylidene fluoride (PVDF): Offers good chemical resistance and is melt-processable, but has lower thermal stability compared to ethene, chlorotrifluoro-, polymer with ethene.
Perfluoroalkoxy (PFA): Similar to PTFE but melt-processable, with slightly lower chemical resistance compared to ethene, chlorotrifluoro-, polymer with ethene.
This compound stands out due to its unique combination of chemical resistance, thermal stability, and processability, making it a versatile material for various applications.
Propriétés
Numéro CAS |
25101-45-5 |
|---|---|
Formule moléculaire |
C4H4ClF3 |
Poids moléculaire |
144.52 g/mol |
Nom IUPAC |
1-chloro-1,2,2-trifluoroethene;ethene |
InChI |
InChI=1S/C2ClF3.C2H4/c3-1(4)2(5)6;1-2/h;1-2H2 |
Clé InChI |
CHJAYYWUZLWNSQ-UHFFFAOYSA-N |
SMILES |
C=C.C(=C(F)Cl)(F)F |
SMILES canonique |
C=C.C(=C(F)Cl)(F)F |
Synonymes |
ethylene-chlorotrifluoroethylene copolymer |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


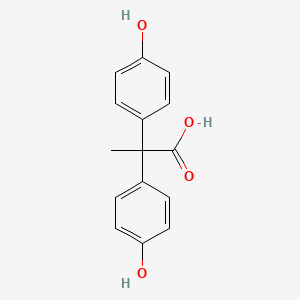
![N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B1206752.png)
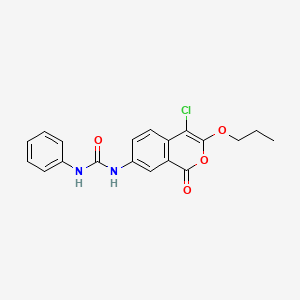
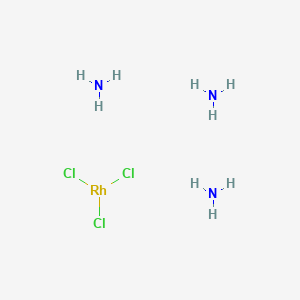

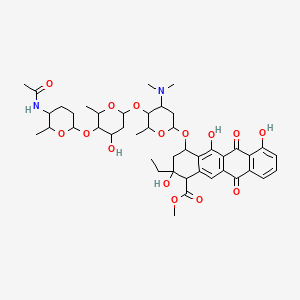
![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14S,16S)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1206762.png)

